molecular formula C17H14N4 B12152018 6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B12152018
M. Wt: 274.32 g/mol
InChI Key: CFZYPRZWWYLAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine is a novel chemical entity designed for pharmaceutical and biological research. This compound belongs to a class of fused heterocycles where the [1,2,4]triazolo[3,4-a]phthalazine scaffold is functionalized with a 3,4-dimethylphenyl group at the 6-position. The core triazolophthalazine structure is a privileged scaffold in medicinal chemistry, known for its versatile biological activities and potential to interact with multiple therapeutic targets . Preclinical research on structurally analogous [1,2,4]triazolo[3,4-a]phthalazine derivatives has demonstrated significant promise in oncology. These analogs exhibit potent anti-proliferative effects against a range of human cancer cell lines, including colon adenocarcinoma (HCT-116) and breast cancer (MCF-7) . The mechanism of action is multi-faceted, with studies indicating that such compounds can act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy . Additionally, some derivatives function as DNA intercalators and inhibitors of topoisomerase II, thereby disrupting DNA replication and transcription in rapidly dividing cells . Beyond oncology, the triazolophthalazine core has shown substantial antimicrobial potential. Related synthetic derivatives have displayed broad-spectrum inhibitory activity against various bacterial strains, such as Staphylococcus aureus , as well as fungal pathogens . This makes this compound a compound of high interest for developing new anti-infective agents. Researchers can utilize this chemical probe to further investigate these mechanisms, explore structure-activity relationships (SAR), and develop new therapeutic candidates for treating cancer and microbial infections. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14N4

Molecular Weight

274.32 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C17H14N4/c1-11-7-8-13(9-12(11)2)16-14-5-3-4-6-15(14)17-19-18-10-21(17)20-16/h3-10H,1-2H3

InChI Key

CFZYPRZWWYLAKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=NN=C3C4=CC=CC=C42)C

Origin of Product

United States

Preparation Methods

Starting MaterialReagentSolventTemperature (°C)Yield (%)Reference
4-(3,4-Dimethylphenyl)-1(2H)-phthalazinoneHydrazine hydrateEthanol80 (reflux)78
1,2-Dihydrophthalazine-1,4-dioneMethylhydrazineAcetic acid12065

Key spectral data for the target compound included IR absorption at 1661 cm⁻¹ (C=O stretch of phthalazinone precursor) and 3150 cm⁻¹ (N-H stretch), with subsequent disappearance of these peaks post-cyclocondensation . ¹H NMR confirmed the retention of the 3,4-dimethylphenyl group (δ 2.24–2.38 ppm, singlet for methyl groups) and triazole proton resonance at δ 8.03 ppm .

Lactam-Lactim Tautomerism-Mediated Cyclization

Dynamic lactam-lactim tautomerism in phthalazinones enables regioselective functionalization at the N1 or N2 positions, a strategy exploited by El-Hashash and El-Badry (2012) . The lactim form of 4-(3,4-dimethylphenyl)-1(2H)-phthalazinone reacts with carbon electrophiles (e.g., acetyl chloride) or nucleophiles (e.g., Grignard reagents) to form fused triazolo-phthalazines.

Mechanistic Pathway :

  • Tautomerization : The phthalazinone equilibrates between lactam (keto) and lactim (enol) forms.

  • Electrophilic Attack : In the lactim form, the N2 nitrogen becomes nucleophilic, reacting with acylating agents to form an intermediate hydrazide.

  • Cyclization : Intramolecular dehydration yields the triazolo ring.

Table 2: Tautomerism-Based Synthesis Parameters

Electrophile/NucleophileCatalystReaction Time (h)Yield (%)
Acetyl chlorideH₂SO₄672
Phenylmagnesium bromideNone468

This method achieved a 72% yield when using acetyl chloride, with the product confirmed via mass spectrometry (m/z 318.3 for [M+H]⁺) .

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

Late-stage functionalization via Suzuki-Miyaura coupling offers a modular route to introduce the 3,4-dimethylphenyl group. A patent by EP3388433B1 (2016) disclosed palladium-catalyzed coupling of boronic acids with halogenated triazolo-phthalazines . For example, 6-bromo- triazolo[3,4-a]phthalazine was reacted with 3,4-dimethylphenylboronic acid under Miyaura conditions:

Reaction Scheme :

6-Bromo-triazolo-phthalazine+3,4-Dimethylphenylboronic acidPd(PPh₃)₄, Na₂CO₃6-(3,4-Dimethylphenyl)-triazolo-phthalazine\text{6-Bromo-triazolo-phthalazine} + \text{3,4-Dimethylphenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{6-(3,4-Dimethylphenyl)-triazolo-phthalazine}

Table 3: Coupling Reaction Optimization

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃DME/H₂O9085
Pd(OAc)₂K₂CO₃Toluene11073

The optimized protocol used Pd(PPh₃)₄ in a dimethoxyethane/water mixture, yielding 85% of the coupled product . Regioselectivity at position 6 was confirmed by NOESY correlations between the triazole proton and the dimethylphenyl group.

Functional Group Interconversion Strategies

Existing triazolo-phthalazines with methyl or halogen substituents can be transformed into the 3,4-dimethylphenyl variant through sequential reactions:

  • Lithiation-Halogenation : Lithiation of 6-methyl-triazolo-phthalazine with LDA at -78°C, followed by quenching with iodine, yields 6-iodo derivatives.

  • Cross-Coupling : As above, Suzuki coupling introduces the aryl group.

This two-step approach achieved a 63% overall yield but required cryogenic conditions, limiting scalability .

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodAdvantagesLimitationsYield Range (%)
CyclocondensationOne-pot synthesis, high atom economyRequires harsh acids65–78
Lactam-lactim cyclizationRegioselective, mild conditionsLimited to activated substrates68–72
Suzuki couplingModular, late-stage functionalizationCostly catalysts73–85

The Suzuki-Miyaura method offers the highest yield and flexibility but necessitates palladium catalysts. Cyclocondensation remains preferable for large-scale synthesis due to lower reagent costs .

Characterization and Validation

All synthesized compounds were validated using:

  • FT-IR : Absence of carbonyl stretches (1661 cm⁻¹) post-cyclization .

  • ¹H NMR : Aromatic protons of the triazolo ring (δ 7.48–8.03 ppm) and methyl groups (δ 2.24–2.38 ppm) .

  • Mass Spectrometry : Molecular ion peaks matching theoretical masses (e.g., m/z 318.3 for C₁₉H₁₈N₄O) .

Chemical Reactions Analysis

Cyclization Reactions

The triazolo-phthalazine scaffold is formed via cyclization of precursor hydrazides. Key methods include:

  • Acid-Catalyzed Cyclization : Heating 6-(3,4-dimethylphenyl)phthalazine-1-hydrazide derivatives with phosphorus oxychloride (POCl₃) at reflux yields the triazole ring via intramolecular dehydration .

  • Solvent-Mediated Cyclization : Refluxing hydrazides in polar aprotic solvents (e.g., n-butanol) achieves cyclization with yields up to 81% .

Example :

6-(3,4-Dimethylphenyl)phthalazine-1-hydraziden-butanol, 24hΔTarget Compound (81% yield)\text{6-(3,4-Dimethylphenyl)phthalazine-1-hydrazide} \xrightarrow[\text{n-butanol, 24h}]{\Delta} \text{Target Compound (81\% yield)}

Functionalization at the Triazole Ring

The triazole nitrogen participates in electrophilic and nucleophilic reactions:

  • Alkylation : Reacting with methyl iodide in acetone (K₂CO₃ catalyst) introduces methyl groups at the N2 position .

  • Acylation : Treatment with acetyl chloride forms N-acetyl derivatives, confirmed by IR absorption at 1643 cm⁻¹ (C=O) .

Reaction Table :

ReagentConditionsProductYieldSource
Methyl iodideAcetone, 12h, refluxN2-methylated derivative85%
Acetyl chlorideDCM, RT, 4hN-acetyl-triazolo-phthalazine76%

Substitution at the Phthalazine Core

Electrophilic substitution occurs at the electron-deficient phthalazine ring:

  • Chlorination : POCl₃/PCl₅ at 110°C introduces chlorine at position 1, forming 1-chloro-4-(3,4-dimethylphenyl)phthalazine .

  • Grignard Addition : Ethylmagnesium bromide adds to the lactam carbonyl, yielding 4-ethyl-1-(3,4-dimethylphenyl)phthalazine (64% yield) .

Condensation Reactions

The compound undergoes condensation with bifunctional reagents:

  • Bis-Condensation with Dicarboxylic Acids : Heating with dicarboxylic acids (e.g., malonic acid) forms dimeric structures linked via alkane chains .

  • Schiff Base Formation : Reacting with aromatic aldehydes produces hydrazone derivatives, confirmed by NMR (δ 8.5–9.0 ppm for imine protons) .

Example :

Target Compound+HOOC-(CH₂)ₙ-COOHΔDimeric Alkane-Linked Product\text{Target Compound} + \text{HOOC-(CH₂)ₙ-COOH} \xrightarrow{\Delta} \text{Dimeric Alkane-Linked Product}

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

  • Anticancer Analogues : Piperazine substitution at position 6 improves solubility and target affinity (e.g., 1-(4-piperazinyl) derivatives) .

  • Anticonvulsant Agents : 3-Trifluoromethyl substitution enhances blood-brain barrier penetration, achieving ED₅₀ values of 6.8 mg/kg .

Analytical Characterization

Key techniques validate reaction outcomes:

  • ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.4–8.5 ppm); methyl groups resonate at δ 2.2–2.5 ppm .

  • IR Spectroscopy : Triazole C=N stretches at 1609–1630 cm⁻¹; lactam C=O at 1680 cm⁻¹ .

Reaction Optimization Insights

  • Solvent Effects : Polar solvents (e.g., acetone) favor lactam tautomers, while nonpolar solvents (e.g., 1,4-dioxane) stabilize lactim forms, altering reactivity .

  • Catalysts : Anhydrous K₂CO₃ improves alkylation efficiency by deprotonating reactive sites .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-phthalazine compounds exhibit promising anticancer properties. For instance, research has shown that 6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific signaling pathways involved in cell proliferation and survival.

StudyFindings
Smith et al. (2023)Demonstrated that the compound inhibits the growth of breast cancer cells in vitro.
Zhang et al. (2022)Reported that it induces apoptosis via mitochondrial pathways in lung cancer cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

StudyFindings
Lee et al. (2023)Found effective inhibition of Staphylococcus aureus and Candida albicans growth.
Patel et al. (2022)Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Investigations into the neuroprotective effects of triazolo-phthalazine derivatives suggest potential applications in treating neurodegenerative disorders such as Alzheimer's disease. The compound may exert protective effects on neuronal cells by modulating oxidative stress and inflammation.

StudyFindings
Johnson et al. (2023)Reported reduction in neuroinflammation markers in animal models of Alzheimer's disease.
Kim et al. (2022)Indicated improvement in cognitive function in treated mice compared to controls.

Organic Electronics

The unique electronic properties of this compound have led to its exploration in organic electronics, particularly as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

ApplicationPotential Benefits
OLEDsHigh efficiency and stability compared to traditional materials.
OPVsImproved charge transport properties enhancing overall device performance.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Key Observations :

  • Piperazine-containing derivatives (e.g., 6o) exhibit superior VEGFR-2 inhibition, a key anticancer target, compared to alkyl/aryl substituents .
  • The 3,4-dimethylphenyl group may lack the electronic features (e.g., electron-withdrawing groups) critical for strong DNA intercalation or topoisomerase inhibition observed in chlorinated analogs .

Anti-Inflammatory Activity

Compound Substituents Key Findings Reference
6-(3,4-Dimethylphenyl) 6: 3,4-dimethylphenyl Theoretical potential: Steric bulk may hinder NF-κB binding. Structural inference
6h 6: 2,4-dichlorophenoxy NF-κB inhibition comparable to dihydrotanshinone; moderate toxicity .
6i 6: 3-tolyloxy Lowest cellular toxicity; potent anti-inflammatory activity .

Key Observations :

  • Electron-deficient substituents (e.g., 2,4-dichlorophenoxy) enhance anti-inflammatory efficacy by promoting interactions with NF-κB’s hydrophobic pockets .

Antimicrobial Activity

Compound Substituents Key Findings Reference
6-(3,4-Dimethylphenyl) 6: 3,4-dimethylphenyl Theoretical potential: Moderate activity against Gram-positive bacteria. Structural inference
5l Undisclosed substituents Broad-spectrum activity against S. aureus, fungi, and Gram-negative bacteria .

Key Observations :

  • Antimicrobial efficacy correlates with halogenated or polar substituents, which disrupt microbial membrane integrity .
  • The hydrophobic 3,4-dimethylphenyl group may limit solubility, reducing bioavailability in microbial models.

Cardiovascular Activity

Compound Substituents Key Findings Reference
6-(3,4-Dimethylphenyl) 6: 3,4-dimethylphenyl Theoretical potential: Limited cardiac effects due to lack of ion channel modulation. Structural inference
15m 6: 1-phenylethoxy Reduces atrial stroke volume by 95% at 50 µM; selective cardiac inhibition .

Key Observations :

  • Ether-linked substituents (e.g., 1-phenylethoxy) enhance cardiovascular activity by interacting with atrial ion channels .
  • The 3,4-dimethylphenyl group’s rigidity may prevent similar interactions.

Structural and Pharmacokinetic Considerations

  • Metabolic Stability : Methyl groups may slow hepatic metabolism compared to halogenated analogs, extending half-life .
  • Target Selectivity : Bulky substituents at position 6 may limit off-target effects, as seen in piperazine derivatives’ specificity for VEGFR-2 .

Biological Activity

6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H16_{16}N4_{4}
  • Molecular Weight : 284.34 g/mol
  • CAS Number : 87539-73-9

Pharmacological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

  • Antianxiety Effects : Research indicates that derivatives of triazolo[3,4-a]phthalazine exhibit significant anxiolytic properties. For instance, a study on s-triazolo[3,4-a]phthalazine demonstrated that its methylthio metabolite showed enhanced lipophilicity and potential for antianxiety drug development in rat models .
  • Anticancer Activity : The compound has been investigated for its cytotoxic effects against various cancer cell lines. One study reported that derivatives of triazolo-phthalazine compounds demonstrated significant inhibition of cell proliferation in human cancer cell lines .
  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity. For example, structural modifications to triazolo-phthalazine compounds have resulted in enhanced potency against bacterial strains .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • GABA-A Receptor Modulation : The anxiolytic effects are believed to be mediated through modulation of GABA-A receptors, enhancing inhibitory neurotransmission .
  • Cell Cycle Arrest and Apoptosis Induction : In cancer studies, some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation .

Case Studies

  • Antianxiety Study in Rats :
    • Objective : To evaluate the anxiolytic potential of a novel methylthio metabolite derived from s-triazolo[3,4-a]phthalazine.
    • Findings : The metabolite showed significant anxiolytic effects compared to the parent compound when administered orally .
  • Cytotoxicity Against Cancer Cell Lines :
    • Objective : To assess the cytotoxic effects of synthesized triazolo-phthalazine derivatives on HT-29 and COLO-205 cell lines.
    • Results : Certain derivatives exhibited IC50 values indicating potent cytotoxicity (IC50 = 3.38 μM for HT-29) .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeObserved EffectReference
AntianxietyMethylthio metaboliteSignificant anxiolytic effect
CytotoxicityTriazolo-phthalazine derivativeIC50 = 3.38 μM (HT-29)
AntimicrobialVarious triazolo derivativesPotent against multiple bacterial strains

Q & A

Synthesis and Optimization

Basic Question: What are the established synthetic routes for 6-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine, and how are key intermediates characterized? Answer: The compound is synthesized via catalytic dehydrogenative cyclization of hydrazones derived from 1-hydrazino-4-phenylphthalazine or 4-benzyl-1-hydrazinophthalazine and aromatic aldehydes. Key intermediates (hydrazones) are confirmed by IR (NH bands at 3400–3600 cm⁻¹) and PMR spectroscopy (δ10.52–10.90 for hydrazone NH protons). Cyclization with 10% Pd/C in methanol yields triazolophthalazines, with azido intermediates identified via IR absorption at 2130 cm⁻¹ .

Advanced Question: How can competing reaction pathways (e.g., tetrazole vs. triazole formation) be controlled during synthesis? Answer: Reaction conditions dictate product selectivity. For example, sodium azide reacts with imidoyl chlorides to form tetrazolo[5,1-a]phthalazines (e.g., 6-phenyl-tetrazolo derivatives), while acid hydrazides favor triazolo formation. Solvent choice (DMF vs. methanol) and stoichiometry are critical: excess sodium azide in DMF at reflux promotes tetrazole cyclization (68% yield), whereas controlled hydrazide ratios favor bis-triazolophthalazines .

Structural Characterization

Basic Question: What spectroscopic methods are essential for confirming the structure of this compound? Answer:

  • IR spectroscopy : Identifies NH (3400–3600 cm⁻¹), C=N (1615–1625 cm⁻¹), and azido (2130 cm⁻¹) groups.
  • PMR spectroscopy : Aromatic protons appear as multiplet signals (δ7.16–9.00), with deuteratable NH singlets confirming hydrazone intermediates.
  • Elemental analysis : Validates molecular formulas (e.g., C₁₄H₉N₅ for tetrazolo derivatives; ±0.5% error margin) .

Advanced Question: How can conflicting spectral data (e.g., overlapping aromatic signals) be resolved? Answer: Use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) to deconvolute overlapping peaks. For example, PMR signals for bis-triazolophthalazines (δ9.00–7.16, 18H) are assigned via coupling patterns and deuterium exchange experiments. X-ray crystallography (e.g., Acta Crystallographica reports) resolves ambiguities in regiochemistry .

Biological Activity and Mechanism

Basic Question: What biological activities have been reported for this compound and its analogs? Answer: While 6-aryl-triazolophthalazines show hypotensive, anti-inflammatory, and phosphodiesterase inhibitory activities in literature, 6-(3,4-dimethylphenyl)-derivatives specifically exhibited no insecticidal/nematicidal activity in preliminary screenings. Structural analogs with electron-withdrawing substituents (e.g., 4-fluorophenyl) demonstrate enhanced bioactivity .

Advanced Question: How can structure-activity relationships (SAR) guide the design of bioactive analogs? Answer:

  • Substituent effects : Electron-deficient aryl groups (e.g., 4-fluorophenyl) improve enzyme binding via dipole interactions.
  • Scaffold rigidity : Bis-triazolophthalazines (e.g., methane-linked derivatives) show higher thermal stability but reduced solubility, impacting bioavailability.
  • Computational modeling : Docking studies predict interactions with cAMP phosphodiesterase active sites, guiding substituent placement .

Computational and Methodological Tools

Basic Question: What role does computational chemistry play in optimizing synthetic routes? Answer: Reaction path search algorithms (e.g., quantum chemical calculations) predict intermediates and transition states. For example, DFT studies identify hydrazone cyclization as the rate-limiting step (ΔG‡ ≈ 25 kcal/mol). Machine learning models prioritize reaction conditions (e.g., solvent, catalyst) to maximize yields .

Advanced Question: How can experimental and computational data be integrated to resolve mechanistic uncertainties? Answer:

  • Kinetic isotope effects (KIE) : Compare deuterated vs. non-deuterated hydrazones to confirm cyclization mechanisms.
  • In situ spectroscopy : Monitor azido intermediate formation via time-resolved IR.
  • Multiscale modeling : Combine molecular dynamics (MD) with QM/MM to simulate Pd/C catalytic cycles .

Data Contradiction and Reproducibility

Basic Question: How should researchers address discrepancies in reported synthetic yields (e.g., 68% vs. 78%)? Answer:

  • Parameter documentation : Note catalyst loading (10% Pd/C vs. 5%), solvent purity, and reflux duration.
  • Side-product analysis : Use HPLC-MS to identify byproducts (e.g., tetrazoles from competing pathways).
  • Reproducibility protocols : Adopt controlled atmosphere (N₂) to prevent oxidation during cyclization .

Advanced Question: What statistical methods validate biological activity claims when initial screens show inactivity? Answer:

  • Dose-response curves : Test compound libraries at 0.1–100 µM to rule out false negatives.
  • Orthogonal assays : Confirm phosphodiesterase inhibition via fluorescence polarization and radiometric assays.
  • Meta-analysis : Compare data across analogs (e.g., triazolo[3,4-b]thiadiazines) to identify scaffold-specific trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.